

A Technical Guide to Acetophenone-d8: Sourcing and Applications for Researchers

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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

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For researchers, scientists, and professionals in drug development, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental results. **Acetophenone-d8**, a deuterated analog of acetophenone, serves as a valuable tool in various research applications, from a stable isotope-labeled internal standard in mass spectrometry to a starting material in the synthesis of complex deuterated molecules. This technical guide provides an in-depth overview of commercial suppliers, purchasing options, and key technical data for **Acetophenone-d8**, alongside a representative experimental protocol for its application.

Commercial Suppliers and Purchasing Options

A variety of chemical suppliers offer **Acetophenone-d8**, catering to diverse research and development needs. Purchasing options typically range from small research quantities (milligrams to grams) to bulk quantities for larger-scale applications. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, available documentation (e.g., Certificate of Analysis), and packaging options.

Below is a summary of prominent commercial suppliers for **Acetophenone-d8**:

Supplier	Noted For	Available Documentation
Sigma-Aldrich (Merck)	A comprehensive portfolio of chemicals and reagents for research and pharmaceutical applications. [1] [2] [3]	Certificate of Analysis, Certificate of Origin. [1] [3]
Selleck Chemicals	Specializes in inhibitors, agonists, and other bioactive compounds for cell signaling research.	Datasheet, SDS.
ChemScene	A supplier of building blocks, intermediates, and research chemicals for drug discovery.	Purity data, shipping information.
LGC Standards	A provider of reference materials, proficiency testing schemes, and genomics reagents.	Analyte data, CAS number information.
ZEOtope	Specializes in deuterated compounds, including NMR solvents and stable isotope-labeled products.	Product details, Material Safety Data Sheets.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative and physical properties of **Acetophenone-d8**, compiled from various suppliers. This data is essential for experimental planning, safety assessments, and data analysis.

Table 1: General and Chemical Properties

Property	Value	Source
CAS Number	19547-00-3	
Molecular Formula	C ₆ D ₅ COCD ₃	
Molecular Weight	128.20 g/mol	
Synonyms	1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone	
Isotopic Purity	≥98 atom % D	
Chemical Purity (Assay)	≥99% (CP)	

Table 2: Physical and Spectroscopic Properties

Property	Value	Source
Appearance	Colorless to slightly yellowish liquid	
Boiling Point	202 °C (lit.)	
Melting Point	19-20 °C (lit.)	
Density	1.098 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.5322 (lit.)	
Mass Shift (M+)	M+8	
SMILES String	[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C(C([2H])([2H])[2H])=O	
InChI Key	KWOLFJPFCHCOG-JGUCLWPXSA-N	

Applications in Research and Drug Development

Deuterated compounds like **Acetophenone-d8** are instrumental in modern pharmaceutical research. The primary applications include:

- **Metabolic Studies:** The substitution of hydrogen with deuterium can alter the rate of metabolic processes. This "kinetic isotope effect" allows researchers to investigate the metabolic fate of drug candidates and identify sites of metabolic attack.
- **Internal Standards in Quantitative Analysis:** Due to its similar chemical properties to the non-deuterated analog and its distinct mass, **Acetophenone-d8** is an ideal internal standard for quantitative mass spectrometry (MS) assays. It co-elutes with the analyte of interest but is detected at a different mass-to-charge ratio, enabling precise and accurate quantification.
- **Synthesis of Deuterated Drug Analogs:** **Acetophenone-d8** can serve as a building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). This allows for the development of "deuterated drugs" which may exhibit improved pharmacokinetic profiles.

Experimental Protocol: Use of Acetophenone-d8 as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of **Acetophenone-d8** as an internal standard for the quantification of a target analyte in a biological matrix. This protocol should be adapted and optimized for the specific analyte and matrix being studied.

Objective: To accurately quantify a target analyte in a plasma sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Acetophenone-d8** as an internal standard.

Materials:

- **Acetophenone-d8** (as internal standard, IS)
- Target analyte (for calibration curve)
- Control biological matrix (e.g., human plasma)
- Acetonitrile (ACN), HPLC grade

- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Vortex mixer
- Centrifuge
- LC-MS/MS system

Methodology:

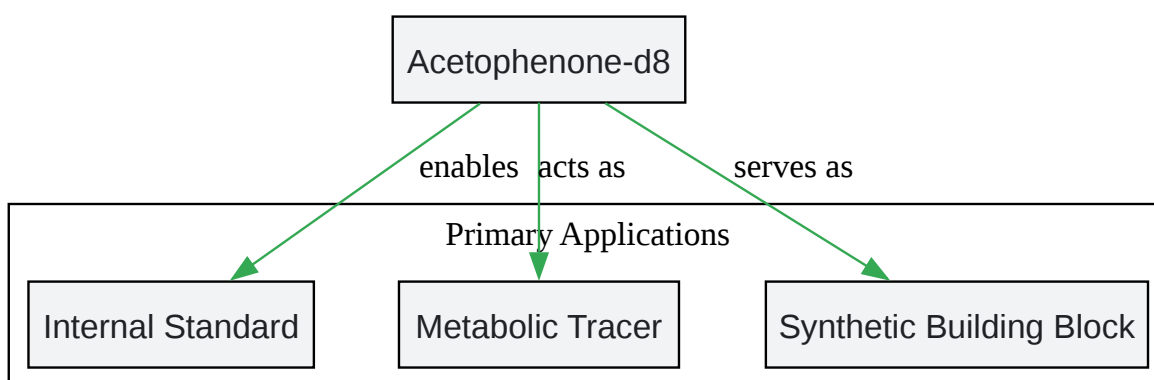
- Preparation of Stock Solutions:
 - Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
 - Prepare a stock solution of **Acetophenone-d8** (IS) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Working Solutions:
 - Prepare a series of working solutions of the target analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
 - Prepare a working solution of the IS at a concentration that will yield a consistent and robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample (or calibration standard or quality control sample), add 10 µL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Optimize to achieve good separation of the analyte and IS from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Optimize MRM transitions (precursor ion > product ion) and collision energies for both the target analyte and **Acetophenone-d8**.
- Data Analysis:
 - Integrate the peak areas for the target analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the target analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.



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